N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a morpholine ring, which is a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and morpholine rings, and the attachment of these rings to the rest of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and morpholine rings would likely contribute to the compound’s three-dimensional shape .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiazole and morpholine rings could potentially participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the thiazole and morpholine rings could affect these properties .
Scientific Research Applications
Antileishmanial Activity
This compound has been found to have potent antileishmanial activity . Leishmaniasis is a communicable, devastating, and neglected tropical disease affecting more than 500 million people worldwide . The compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound also exhibits antimalarial activity . Malaria is another communicable disease that affects a large population globally. The compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .
Anticancer Activity
2-aminothiazole scaffold, which is a part of this compound, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Antiviral Activity
2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .
Antimicrobial Activity
The compound also has antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Anticonvulsant Activity
2-aminothiazole derivatives have been found to possess anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-9-6-18(7-10(2)21-9)13(19)5-12-8-22-15(16-12)17-14(20)11-3-4-11/h8-11H,3-7H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJBJGHUIYZSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
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